![molecular formula C28H34N2O4S B305734 2-[(5E)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B305734.png)
2-[(5E)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5E)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceutical research.
Mécanisme D'action
The mechanism of action of 2-[(5E)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide involves the inhibition of certain enzymes and proteins. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in the regulation of insulin signaling. These mechanisms of action contribute to the compound's anti-inflammatory and anti-diabetic properties.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has antioxidant properties, which protect cells from oxidative damage. It also has anti-inflammatory properties, which reduce inflammation in the body. It has been shown to inhibit the growth of cancer cells and induce apoptosis (cell death) in cancer cells. It also has anti-diabetic properties, which improve insulin sensitivity and glucose uptake in cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(5E)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide in lab experiments include its high purity and stability, which ensure consistent results. It is also a versatile compound that can be used in various assays and experiments. However, the limitations of using this compound include its high cost and limited availability. It is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Orientations Futures
There are several future directions for research on 2-[(5E)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide. One direction is to study its potential as a drug for the treatment of various diseases, including cancer, diabetes, and inflammation. Another direction is to investigate its mechanism of action in more detail, including its interactions with enzymes and proteins. Additionally, more research is needed to optimize the synthesis method and develop new formulations and drug delivery systems for this compound.
Méthodes De Synthèse
The synthesis of 2-[(5E)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide involves a series of chemical reactions. The starting materials for the synthesis are 2,4-thiazolidinedione, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, and 2,6-dimethylaniline. These materials are reacted in the presence of various reagents and catalysts to produce the final product. The synthesis method has been optimized to ensure high yield and purity of the compound.
Applications De Recherche Scientifique
2-[(5E)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide has potential applications in various fields of scientific research. In medicinal chemistry, this compound can be used to develop new drugs for the treatment of various diseases. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. In biochemistry, this compound can be used to study the mechanism of action of various enzymes and proteins. It has been shown to inhibit the activity of certain enzymes involved in the progression of diseases. In pharmaceutical research, this compound can be used to develop new drug delivery systems and formulations.
Propriétés
Formule moléculaire |
C28H34N2O4S |
|---|---|
Poids moléculaire |
494.6 g/mol |
Nom IUPAC |
2-[(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C28H34N2O4S/c1-16-10-9-11-17(2)23(16)29-22(31)15-30-25(33)21(35-26(30)34)14-18-12-19(27(3,4)5)24(32)20(13-18)28(6,7)8/h9-14,32H,15H2,1-8H3,(H,29,31)/b21-14+ |
Clé InChI |
WOTGVSMKHWGFBX-KGENOOAVSA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)/C(=C\C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)/SC2=O |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)SC2=O |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)SC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



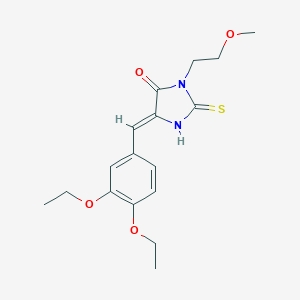
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone](/img/structure/B305652.png)
![3-(2-Methoxyethyl)-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305654.png)
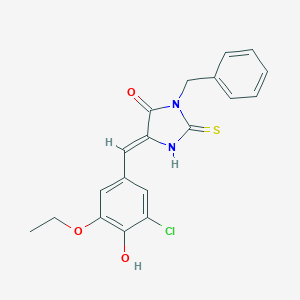
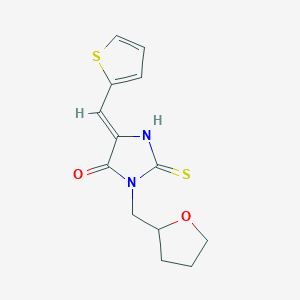
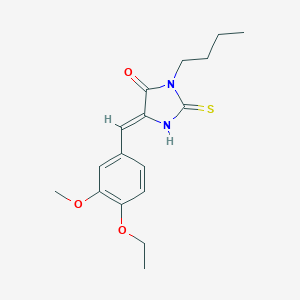
![2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl benzoate](/img/structure/B305664.png)
![2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 3-methoxybenzoate](/img/structure/B305667.png)
![2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 2-chlorobenzoate](/img/structure/B305668.png)
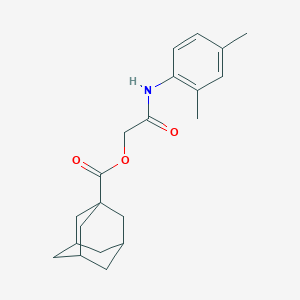
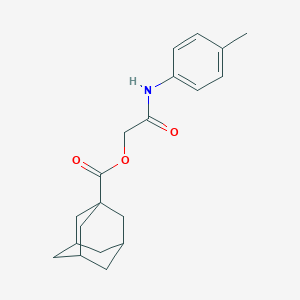

![2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 1-adamantanecarboxylate](/img/structure/B305677.png)
